4-Oxocyclopent-2-en-1-yl acetate

Description

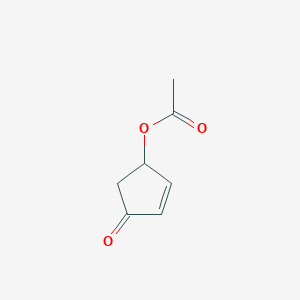

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-oxocyclopent-2-en-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCKAQVPQJWLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321812 | |

| Record name | 4-Oxocyclopent-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-48-9 | |

| Record name | NSC382124 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxocyclopent-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Cyclopentenone Building Block

An In-Depth Technical Guide to 4-Oxocyclopent-2-en-1-yl acetate (CAS 768-48-9)

This compound, identified by its CAS number 768-48-9, is a functionally dense and highly versatile building block in modern organic synthesis.[1] Its compact five-membered ring is adorned with three key functionalities: an α,β-unsaturated ketone (enone), a chiral center at the C4 position, and an acetate group which can serve as a competent leaving group. This strategic combination of reactive sites allows for a diverse array of chemical transformations, making it a valuable precursor in the synthesis of complex natural products and pharmacologically active molecules.[2] Notably, the cyclopentenone motif is a core structural feature in a subclass of prostaglandins, compounds with profound physiological effects, solidifying the importance of synthons like this compound in drug discovery and development.[3][4]

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies and the mechanistic underpinnings of its reactivity, offering field-proven insights to empower its effective use in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its practical application, from reaction setup to purification and characterization.

Key Properties

The essential physicochemical data for this compound are summarized below for quick reference.[1][5]

| Property | Value | Source |

| CAS Number | 768-48-9 | [PubChem[5], Guidechem[1]] |

| Molecular Formula | C₇H₈O₃ | [PubChem[5], Guidechem[1]] |

| Molecular Weight | 140.14 g/mol | [PubChem[5], Guidechem[1]] |

| IUPAC Name | (4-oxocyclopent-2-en-1-yl) acetate | [PubChem[5]] |

| Appearance | Colorless liquid | [Guidechem[1]] |

| Boiling Point | 223.0 ± 40.0 °C (Predicted) | [Guidechem[1]] |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [Guidechem[1]] |

| Flash Point | 92 °C | [Guidechem[1]] |

| SMILES | CC(=O)OC1CC(=O)C=C1 | [PubChem[5]] |

| InChIKey | YNCKAQVPQJWLJW-UHFFFAOYSA-N | [PubChem[5]] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of this compound. Key spectral features are available through various databases.

-

¹H NMR: The proton NMR spectrum is characteristic of the structure, showing signals for the vinyl protons, the methine proton adjacent to the acetate, the diastereotopic methylene protons, and the acetyl methyl group.[6]

-

¹³C NMR: The carbon spectrum will display distinct peaks for the carbonyl carbons (ketone and ester), the olefinic carbons, the methine carbon bearing the acetate, the methylene carbon, and the methyl carbon of the acetate group.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the C=O stretching vibrations of the enone system and the ester group.[5]

-

Mass Spectrometry (MS): Mass spectral data provide confirmation of the molecular weight and can reveal fragmentation patterns useful for structural elucidation.[5]

Synthesis of the Cyclopentenone Core: The Nazarov Cyclization

While numerous specific routes to substituted cyclopentenones exist, the Nazarov cyclization stands as a cornerstone reaction for the construction of the core five-membered ring.[7] This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[3][8]

Mechanistic Overview

The power of the Nazarov cyclization lies in its ability to rapidly build molecular complexity from acyclic precursors. The generally accepted mechanism, driven by a protic or Lewis acid catalyst, is a testament to the principles of pericyclic reactions and carbocation chemistry.[3][9]

-

Activation: The reaction initiates with the coordination of an acid catalyst (e.g., a Lewis acid like SnCl₄ or a Brønsted acid) to the carbonyl oxygen of the divinyl ketone. This activation polarizes the system and generates a pentadienyl cation.[9]

-

Electrocyclization: The key step is a thermally allowed 4π conrotatory electrocyclization of the pentadienyl cation, as dictated by the Woodward-Hoffmann rules. This forms a new sigma bond and generates a resonance-stabilized oxyallyl cation intermediate.[3][8]

-

Elimination & Tautomerization: The reaction cascade concludes with the elimination of a proton from a carbon adjacent to the cation, followed by tautomerization of the resulting enol to furnish the stable cyclopentenone product.[9]

References

- 1. Page loading... [guidechem.com]

- 2. (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol = 99 60410-16-4 [sigmaaldrich.com]

- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H8O3 | CID 343117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1r)‐4‐oxocyclopent‐2‐en‐1‐yl acetate(59995-48-1) 1H NMR spectrum [chemicalbook.com]

- 7. Cyclopentenone synthesis [organic-chemistry.org]

- 8. Nazarov Cyclization [organic-chemistry.org]

- 9. Nazarov Cyclization | NROChemistry [nrochemistry.com]

A Technical Guide to the Synthesis of Racemic 4-Oxocyclopent-2-en-1-yl Acetate

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of racemic 4-oxocyclopent-2-en-1-yl acetate, a valuable building block in organic synthesis, particularly for prostaglandins and other complex natural products. The described methodology focuses on a robust and scalable two-step sequence: the selective oxidation of the allylic alcohol in cis-1,4-dihydroxy-2-cyclopentene to yield 4-hydroxycyclopent-2-en-1-one, followed by acetylation to afford the target compound. This guide emphasizes the causality behind experimental choices, offers detailed, step-by-step protocols, and provides a framework for characterization and troubleshooting, tailored for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

The Target Molecule: Significance and Utility

This compound, and its precursor 4-hydroxycyclopent-2-en-1-one, are pivotal intermediates in synthetic organic chemistry. The cyclopentenone core is a structural motif found in a vast array of biologically active molecules, including the prostaglandin family of lipid compounds that are involved in physiological processes such as inflammation and blood pressure regulation. The presence of multiple functional groups—a ketone, an alkene, and a chiral acetate-bearing center—makes it a versatile synthon for introducing complexity in multi-step syntheses.

While enantiomerically pure forms are often the ultimate goal for pharmaceutical applications, the racemic synthesis provides a cost-effective and direct route to the core structure.[1] Subsequent chiral resolution or the development of asymmetric variants can then be pursued.

Synthetic Strategy: A Two-Step Approach

The synthesis of substituted cyclopentenones can be approached through various routes, including the notable Piancatelli rearrangement of 2-furylcarbinols.[2][3] This acid-catalyzed rearrangement provides direct access to 4-hydroxycyclopentenone derivatives.[2] However, for simplicity, scalability, and high yields, a common and reliable strategy involves the selective oxidation of a readily available precursor.

This guide details a two-step sequence starting from a cyclopentene-1,4-diol derivative:

-

Selective Oxidation: The key transformation is the selective oxidation of one of the two allylic hydroxyl groups of a diol precursor. Manganese dioxide (MnO₂) is an exceptionally well-suited reagent for this purpose, as it preferentially oxidizes allylic and benzylic alcohols over saturated ones under mild, neutral conditions.[4][5]

-

Acetylation: The resulting 4-hydroxycyclopent-2-en-1-one is then acetylated to yield the final product. This step protects the hydroxyl group and can improve the compound's stability and handling characteristics.

This approach is advantageous due to the commercial availability of the starting materials and the high selectivity and reliability of the chosen reactions.

Core Synthesis Protocol: From Diol to Acetate

This section provides a detailed, validated protocol for the synthesis.

Overall Reaction Workflow

The logical flow of the synthesis is outlined below, from the precursor to the final, purified product.

Caption: Synthetic workflow from precursor to final product.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Notes |

| cis-1,4-Diacetoxy-2-cyclopentene | C₉H₁₂O₄ | 184.19 | Starting precursor. Can be synthesized or purchased. |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | For hydrolysis. |

| Methanol (anhydrous) | CH₃OH | 32.04 | Solvent for hydrolysis. |

| Activated Manganese Dioxide | MnO₂ | 86.94 | Oxidizing agent. Must be "activated". |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | Solvent for oxidation and acetylation. |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Acetylating agent. |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | Base/catalyst for acetylation. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction. |

| Saturated Sodium Bicarbonate Soln. | NaHCO₃(aq) | - | For work-up. |

| Saturated Sodium Chloride Soln. (Brine) | NaCl(aq) | - | For work-up. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent. |

| Silica Gel (230-400 mesh) | SiO₂ | - | For column chromatography. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Eluent for chromatography. |

| Hexanes | C₆H₁₄ | - | Eluent for chromatography. |

Step-by-Step Experimental Procedure

Step 1: Hydrolysis of cis-1,4-Diacetoxy-2-cyclopentene

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cis-1,4-diacetoxy-2-cyclopentene (10.0 g, 54.3 mmol).

-

Dissolution: Add 100 mL of anhydrous methanol to the flask and stir until the diacetate is fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate (0.75 g, 5.4 mmol, 0.1 equiv.) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Neutralization & Concentration: Neutralize the reaction mixture by adding a few drops of acetic acid. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. The resulting residue, containing cis-1,4-dihydroxy-2-cyclopentene, is used directly in the next step without further purification.

Step 2: Selective Oxidation to 4-Hydroxycyclopent-2-en-1-one

-

Setup: Transfer the crude diol residue to a 1 L round-bottom flask. Add 400 mL of anhydrous dichloromethane (DCM).

-

Oxidant Addition: To the stirred suspension, add activated manganese dioxide (MnO₂, 47.2 g, 543 mmol, 10 equiv.) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature with a cool water bath if necessary.

-

Reaction: Stir the black suspension vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by TLC (eluent: 1:1 Hexanes/Ethyl Acetate).

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with DCM (3 x 50 mL) to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield crude 4-hydroxycyclopent-2-en-1-one as a pale yellow oil.

Step 3: Acetylation to this compound

-

Setup: Dissolve the crude 4-hydroxycyclopent-2-en-1-one in 100 mL of anhydrous DCM in a 250 mL round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Sequentially add pyridine (6.6 mL, 81.5 mmol, 1.5 equiv.) followed by the dropwise addition of acetic anhydride (7.7 mL, 81.5 mmol, 1.5 equiv.).

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetate.

Step 4: Purification

-

Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Elution: Use a solvent gradient, starting with 20% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes, to elute the product.

-

Isolation: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford racemic this compound as a colorless to pale yellow oil.

Mechanism and Scientific Rationale

The Role of Activated Manganese Dioxide

The critical step in this synthesis is the selective oxidation of a secondary allylic alcohol in the presence of another. Manganese dioxide is a mild and highly selective oxidizing agent for this transformation.[4]

-

Mechanism of Oxidation: The oxidation is believed to occur on the surface of the insoluble MnO₂ via a radical mechanism.[6] The alcohol's hydroxyl group first coordinates to a manganese center. This is followed by the transfer of a hydrogen atom from the allylic carbon, forming a resonance-stabilized allylic radical.[6] Subsequent electron and proton transfers yield the ketone and a reduced manganese species.

-

Selectivity: The preference for allylic and benzylic alcohols stems from the stability of the radical intermediate formed during the hydrogen abstraction step.[5] Saturated alcohols lack this resonance stabilization and thus react much more slowly, providing excellent chemoselectivity.[7]

-

Activation: The reactivity of MnO₂ is highly dependent on its method of preparation. "Activated" MnO₂ has a high surface area and is prepared by reacting a Mn(II) salt with potassium permanganate, followed by thorough drying.[6]

Caption: Simplified mechanism of MnO₂ oxidation.

Rationale for Acetylation

The final acetylation step serves two primary purposes:

-

Protection and Stability: The resulting acetate is generally more stable and less prone to polymerization or degradation than the corresponding β-hydroxy ketone, which can be unstable.[8]

-

Synthetic Handle: The acetate group can be readily hydrolyzed under mild conditions, allowing for the deprotection of the hydroxyl group at a later stage in a more complex synthesis.

Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. The following data are typical for racemic this compound.[1]

| Analysis Technique | Expected Results |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.53 (dd, 1H), 6.29 (dd, 1H), 5.81 (m, 1H), 2.78 (dd, 1H), 2.29 (dd, 1H), 2.06 (s, 3H). |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 204.7, 170.3, 158.8, 136.9, 71.9, 40.9, 20.7. |

| IR (CHCl₃) | ν (cm⁻¹): 1740 (C=O, ester), 1720 (C=O, ketone), 1600 (C=C). |

| TLC (30% EtOAc/Hexanes) | Rf ≈ 0.4 |

Troubleshooting and Field Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Oxidation Step | Inactive MnO₂. Insufficient amount of MnO₂. | Use freshly activated MnO₂. Ensure at least a 10-fold excess by weight is used. |

| Incomplete Reaction | Reaction time too short. Poor stirring. | Monitor reaction carefully by TLC and extend the reaction time if necessary. Ensure vigorous stirring to maximize surface contact with the heterogeneous MnO₂. |

| Formation of Side Products | Over-oxidation or degradation of the product. | Avoid excessive heating. Ensure the reaction is worked up promptly upon completion. The starting 4-hydroxycyclopent-2-en-1-one can be unstable.[8] |

| Difficult Purification | Co-elution of impurities. Streaking on the column. | Ensure the work-up is thorough to remove pyridine. If the product appears unstable on silica, consider using a neutral or deactivated silica gel. |

Conclusion

The synthetic route detailed in this guide represents a reliable, high-yield, and scalable method for producing racemic this compound. By leveraging a highly selective manganese dioxide oxidation, the protocol minimizes side-product formation and simplifies purification. The causality-driven explanations for reagent choice and reaction conditions provide researchers with the necessary insights to adapt and troubleshoot the procedure effectively. This versatile cyclopentenone building block, made accessible through this protocol, remains a cornerstone for the synthesis of complex and biologically significant molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]

- 3. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alcohol to Ketone - Common Conditions [commonorganicchemistry.com]

- 5. nanotrun.com [nanotrun.com]

- 6. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. US4132726A - Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives - Google Patents [patents.google.com]

4-Oxocyclopent-2-en-1-yl acetate chemical properties

An In-depth Technical Guide to 4-Oxocyclopent-2-en-1-yl Acetate: Properties, Synthesis, and Applications

Executive Summary

This compound is a versatile bifunctional molecule that serves as a valuable chiral building block in modern organic synthesis. Its rigid cyclopentenone core, adorned with an enone system, a ketone, and a chiral acetate-bearing center, offers a confluence of reactive sites. This guide provides a comprehensive overview of its chemical properties, stereoselective synthesis, and characteristic reactivity. We will delve into the mechanistic underpinnings of its utility, present detailed experimental protocols, and explore its application in the synthesis of complex molecular targets, particularly for drug discovery and development professionals.

Physicochemical and Spectroscopic Profile

The core structure of this compound is a five-membered ring containing a ketone and a carbon-carbon double bond in conjugation (an enone system), with an acetate group on the allylic carbon. The presence of a stereocenter at the C1 position means the molecule can exist as (R) and (S) enantiomers, which is critical for its application in asymmetric synthesis.[1]

Core Chemical Attributes

A summary of the fundamental chemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | (4-oxocyclopent-2-en-1-yl) acetate | PubChem[2] |

| Molecular Formula | C₇H₈O₃ | PubChem[2] |

| Molecular Weight | 140.14 g/mol | PubChem[1][2] |

| Canonical SMILES | CC(=O)OC1CC(=O)C=C1 | PubChem[2] |

| InChIKey | YNCKAQVPQJWLJW-UHFFFAOYSA-N | PubChem[2] |

| CAS Number | 768-48-9 (racemic) | PubChem[2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While specific spectra for the parent compound are indexed, detailed interpretation relies on understanding the characteristic signals for its functional groups.

| Spectroscopy Type | Key Features and Expected Signals |

| ¹H NMR | Signals expected for vinyl protons (δ ~6.0-7.5 ppm), the proton on the acetate-bearing carbon (δ ~5.0-5.5 ppm), methylene protons adjacent to the ketone, and the methyl protons of the acetate group (δ ~2.0 ppm). Spectral data for related chiral variants are available.[3] |

| ¹³C NMR | Carbonyl signals for the ketone (δ ~200-210 ppm) and ester (δ ~170 ppm). Olefinic carbons (δ ~130-160 ppm), the carbon bearing the acetate (δ ~70-80 ppm), and the acetate methyl carbon (δ ~21 ppm) are also characteristic. |

| Infrared (IR) | Strong absorption bands are expected for the C=O stretch of the conjugated ketone (~1715 cm⁻¹), the C=O stretch of the ester (~1740 cm⁻¹), and the C=C stretch of the alkene (~1650 cm⁻¹).[2] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z 140. The fragmentation pattern would likely show losses of the acetyl group (CH₃CO) or ketene (CH₂=C=O). GC-MS data is available in spectral databases.[2] |

Enantiospecific Synthesis Strategy

The synthesis of enantiomerically pure 4-substituted cyclopentenones is of paramount importance for their use in drug development. An effective strategy involves the desymmetrization of a prochiral precursor, followed by key functional group manipulations. The following workflow outlines an enantiodivergent synthesis that can be adapted to produce either enantiomer from a common starting material.[4]

Synthetic Workflow Diagram

The diagram below illustrates a generalized pathway for producing a chiral 4-substituted cyclopentenone, a core component of the target molecule.

Caption: Enantioselective synthesis workflow.

Protocol: Synthesis of (R)-4-Oxocyclopent-2-en-1-yl Acetate

This protocol is adapted from established methodologies for the synthesis of chiral cyclopentenones.[4][5]

Step 1: Enzymatic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene

-

Rationale: This step leverages the stereoselectivity of an enzyme (lipase) to selectively hydrolyze one of the two acetate groups on a symmetric precursor, generating a chiral mono-hydroxy mono-acetate with high enantiomeric excess.[5]

-

Procedure:

-

Suspend cis-3,5-diacetoxy-1-cyclopentene (1.0 equiv.) in methyl tert-butyl ether (MTBE).

-

Add Novozym-435® (immobilized lipase B from Candida antarctica) and methanol (1.5 equiv.).

-

Stir the suspension at a controlled temperature (e.g., 5°C) and monitor the reaction by TLC or GC until ~50% conversion is reached.

-

Filter off the enzyme (which can be recycled) and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate.

-

Step 2: Oxidation to (R)-4-Oxocyclopent-2-en-1-yl Acetate

-

Rationale: The secondary alcohol must be oxidized to a ketone. Dess-Martin periodinane (DMP) is an excellent choice for this transformation as it operates under mild, neutral conditions, minimizing the risk of side reactions like epimerization or elimination that can occur with harsher, more acidic, or basic oxidants.[4]

-

Procedure:

-

Dissolve the chiral alcohol from Step 1 (1.0 equiv.) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin periodinane (1.2 equiv.) portion-wise at room temperature. The reaction is often mildly exothermic.

-

Stir the mixture for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, (R)-4-oxocyclopent-2-en-1-yl acetate.

-

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound stems from the distinct reactivity of its three functional groups. The interplay between the enone, ketone, and ester allows for a wide array of sequential and selective transformations.

Reactivity Map

Caption: Key reaction pathways for the title compound.

-

Enone System: The conjugated system is highly electrophilic. The C2 carbon is susceptible to 1,4-conjugate addition (Michael addition) by soft nucleophiles like cuprates or enolates. The double bond can also act as a dienophile in Diels-Alder reactions.

-

Ketone Carbonyl: The C4 carbonyl group can be selectively reduced to a hydroxyl group using hydride reagents (e.g., NaBH₄), often with high diastereoselectivity influenced by the existing stereocenter at C1. It is also a target for 1,2-addition by hard nucleophiles like Grignard or organolithium reagents.

-

Allylic Acetate: The acetate group can be hydrolyzed under acidic, basic, or enzymatic conditions to unmask the corresponding alcohol.[4] More significantly, it can function as a leaving group in transition-metal-catalyzed reactions, such as the Palladium(0)-catalyzed Tsuji-Trost allylic alkylation, enabling the introduction of a wide range of nucleophiles at the C1 position.

Applications in Drug Discovery and Synthesis

The chiral cyclopentenone framework is a core structural motif in numerous biologically active molecules, most notably the prostaglandins and their analogues. This compound and its derivatives are therefore critical intermediates in pharmaceutical research.

-

Prostaglandin Analogues: The enone structure is a direct precursor to the cyclopentane ring of prostaglandins, which are potent signaling molecules involved in inflammation, pain, and blood pressure regulation. Synthetic analogues are used to treat conditions like glaucoma and ulcers. The synthesis of prostaglandin Δ12,14-15-deoxy-PGJ2 analogues highlights the utility of this scaffold.[4]

-

Antiviral and Anticancer Agents: The cyclopentenyl moiety is found in various carbocyclic nucleoside analogues with significant antiviral activity (e.g., against HIV and hepatitis B). The enone functionality allows for the strategic introduction of nitrogenous bases and other side chains required for biological activity.

-

Fragrance and Flavor Industry: Related cyclopentanone and cyclopentenone structures, such as methyl jasmonate, are important compounds in the fragrance industry.[6] Synthetic methodologies developed for the title compound can be applied to the production of these high-value chemicals.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures can be established based on compounds with similar functional groups and reactivity.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dark, and dry place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Spill Management: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation and prevent the material from entering drains.

Conclusion

This compound is a synthetically powerful and versatile intermediate. Its well-defined stereochemistry, coupled with the orthogonal reactivity of its enone, ketone, and allylic acetate functionalities, provides chemists with a robust platform for constructing complex molecular architectures. The ability to synthesize this compound in an enantiomerically pure form underpins its importance in the fields of medicinal chemistry and total synthesis, enabling the development of novel therapeutics and other high-value chemical entities.

References

- 1. (4R)-4-(Acetyloxy)-2-cyclopenten-1-one | C7H8O3 | CID 9877391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H8O3 | CID 343117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1r)‐4‐oxocyclopent‐2‐en‐1‐yl acetate(59995-48-1) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate | C13H20O3 | CID 5367719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. meridianbioscience.com [meridianbioscience.com]

A Comprehensive Spectroscopic Guide to 4-Oxocyclopent-2-en-1-yl Acetate: Structure Elucidation and Data Interpretation

Abstract

This technical guide provides a detailed exploration of the spectral data for 4-Oxocyclopent-2-en-1-yl acetate (CAS 768-48-9), a key cyclopentenone derivative. Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of its nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a mere presentation of data, this guide elucidates the causal relationships between the molecular structure and its spectral manifestations. Each section includes a detailed, field-proven experimental protocol, a summary of spectral data, and a thorough interpretation, providing a self-validating framework for the structural characterization of this compound. Please note that while experimental spectra for this specific molecule are referenced in databases, they are not publicly available. Therefore, the data presented herein is a combination of referenced database information and predicted values based on established spectroscopic principles and data from analogous structures.

Introduction: The Significance of this compound

This compound is a member of the cyclopentenone family, a class of organic compounds that are pivotal intermediates in the synthesis of numerous natural products and pharmaceuticals, including prostaglandins and jasmonates. The precise characterization of these molecules is paramount to ensuring the purity, efficacy, and safety of the final therapeutic agents. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous fingerprint of the molecular structure. This guide serves as a comprehensive resource for understanding the spectral properties of this compound, enabling researchers to confidently identify and characterize this important synthetic building block.

The molecular structure of this compound, with the systematic numbering of its carbon and hydrogen atoms, is presented below. This numbering will be used throughout this guide for the assignment of spectral signals.

4-Oxocyclopent-2-en-1-yl acetate molecular structure

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Oxocyclopent-2-en-1-yl acetate

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic use of chiral building blocks is paramount to the efficient construction of complex molecular architectures. Among these, this compound and its derivatives have emerged as exceptionally versatile synthons. This guide provides an in-depth exploration of this molecule, from its fundamental physicochemical properties to its critical applications in the synthesis of therapeutic agents. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not just a repository of information, but a practical framework for its application in the laboratory. We will delve into the causality behind experimental choices, ensuring that the protocols and mechanistic discussions are both scientifically rigorous and field-proven.

Core Molecular Profile of this compound

This compound, a functionalized cyclopentenone, is a chiral molecule recognized for its utility as a precursor in the synthesis of a wide array of biologically active compounds. Its structure features a five-membered ring containing a ketone, a carbon-carbon double bond (an enone system), and a chiral center bearing an acetate group. This unique combination of functional groups imparts a rich and versatile reactivity profile, making it a valuable intermediate for complex syntheses.

The IUPAC name for this compound is (4-oxocyclopent-2-en-1-yl) acetate.[1] Depending on the stereochemistry at the acetate-bearing carbon, it exists as (R) or (S) enantiomers, which are crucial for the stereoselective synthesis of target molecules.[2][3]

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for this compound is provided below. This data is essential for its identification, handling, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₃ | PubChem[1] |

| Molecular Weight | 140.14 g/mol | PubChem[1][2] |

| IUPAC Name | (4-oxocyclopent-2-en-1-yl) acetate | PubChem[1] |

| CAS Number | 13043-93-9 (unspecified stereochemistry) | |

| 59995-48-1 ((1R)-isomer) | ChemicalBook[4][5] | |

| 59995-50-5 ((1S)-isomer) | PubChem[3] | |

| InChI Key | YNCKAQVPQJWLJW-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(=O)OC1CC(=O)C=C1 | PubChem[1] |

| Physical Form | Solid (for related chiral alcohols) | Sigma-Aldrich |

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of enantiomerically pure this compound and its precursors is a topic of significant interest. Chemoenzymatic methods, particularly enzymatic desymmetrization, have proven to be highly effective.

A common and efficient strategy involves the desymmetrization of a meso-precursor, such as cis-3,5-diacetoxy-1-cyclopentene.[6] This approach leverages the high stereoselectivity of enzymes, like Novozym-435®, to selectively hydrolyze one of the two enantiotopic acetate groups, yielding the chiral monoacetate with high enantiomeric excess.[6] The choice of an enzymatic approach is driven by the need for high stereochemical purity, which is often difficult and costly to achieve through traditional chiral resolution or asymmetric synthesis.

Caption: General synthetic workflow for chiral this compound.

The reactivity of this compound is dominated by its enone moiety. This system is susceptible to 1,4-conjugate addition (Michael addition) by a wide range of nucleophiles, which is a cornerstone of its use in building more complex molecules. The ketone can undergo standard carbonyl chemistry, and the acetate group can be hydrolyzed to the corresponding alcohol, which can then be used for further functionalization or inversion of stereochemistry via a Mitsunobu reaction.[7]

Spectroscopic Characterization: Structure Elucidation

Unambiguous characterization of this compound is critical for its use in synthesis. This is typically achieved through a combination of spectroscopic techniques.

| Technique | Key Observations and Interpretations |

| ¹H NMR | Signals corresponding to the vinyl protons (C=C-H), the proton at the chiral center (CH-OAc), the methylene protons (CH₂), and the methyl protons of the acetate group. The coupling constants between these protons provide information about the stereochemistry of the molecule. |

| ¹³C NMR | Resonances for the carbonyl carbons (ketone and ester), the olefinic carbons, the methine carbon bearing the acetate, and the methylene carbon. The chemical shifts are indicative of the electronic environment of each carbon atom. |

| Infrared (IR) | Characteristic strong absorption bands for the C=O stretching of the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹), as well as the C=C stretching of the alkene (around 1650 cm⁻¹). |

| Mass Spec. (MS) | The molecular ion peak corresponding to the molecular weight of the compound (m/z 140.05). Fragmentation patterns can provide further structural information. |

Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and instrument used.

Applications in Drug Discovery and Development

The utility of this compound as a chiral building block is well-established in the synthesis of several classes of therapeutic agents.

Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds with diverse hormone-like effects, including the regulation of blood pressure and inflammation.[8] The cyclopentenone core of this compound is structurally analogous to the core of many prostaglandins, making it an ideal starting material for their synthesis.[9] The synthesis often involves the stereocontrolled introduction of two side chains onto the cyclopentanone ring, a process facilitated by the existing functionality of the starting material.

Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose sugar of natural nucleosides, are an important class of antiviral agents. This compound and its derivatives are key intermediates in the synthesis of these compounds, including analogues with anti-HIV activity. The synthesis leverages the functionality of the cyclopentene ring to introduce the nucleobase and phosphate groups.

Synthesis of Bioactive Analogues

Researchers have utilized this scaffold to create novel molecules for probing biological systems. For instance, it has been used to synthesize 4-aza-cyclopentenone analogues that have been studied for their ability to inhibit the NF-κB signaling pathway, which is implicated in inflammatory responses.[10]

Caption: Role as a central precursor in synthesizing diverse bioactive molecules.

Experimental Protocols

The following protocols are provided as a representative guide for the synthesis and characterization of a key precursor to this compound. These are self-validating systems, with clear steps and expected outcomes.

Protocol 5.1: Enzymatic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene

This protocol is adapted from established chemoenzymatic methods.[6]

Objective: To synthesize enantiomerically enriched (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate.

Materials:

-

cis-3,5-Diacetoxy-1-cyclopentene

-

Novozym-435® (immobilized lipase B from Candida antarctica)

-

Methanol (anhydrous)

-

Methyl tert-butyl ether (MTBE)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a solution of cis-3,5-diacetoxy-1-cyclopentene (1 equivalent) in MTBE, add methanol (1.5 equivalents).

-

Cool the mixture to 5 °C in an ice bath.

-

Add Novozym-435® (typically 10-20% by weight of the diacetate).

-

Stir the reaction mixture at 5 °C and monitor the progress by TLC or GC. The reaction is typically complete within 24-48 hours.

-

Upon completion, filter off the enzyme. The enzyme can be washed with MTBE and reused.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate as a colorless oil or solid.

Validation: The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis. An e.e. of >99% is expected.[6]

Protocol 5.2: Oxidation to this compound

Objective: To oxidize the chiral alcohol to the corresponding ketone.

Materials:

-

(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate

-

Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., PCC, Swern oxidation reagents)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

Procedure:

-

Dissolve (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate (1 equivalent) in anhydrous DCM.

-

Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at room temperature.

-

Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography to yield this compound.

Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values.

Conclusion

This compound stands as a testament to the power of chiral building blocks in advancing organic synthesis and drug discovery. Its well-defined structure and predictable reactivity provide a robust platform for the stereoselective synthesis of complex and biologically important molecules. The methodologies for its preparation, particularly chemoenzymatic approaches, highlight the synergy between biology and chemistry in solving complex synthetic challenges. It is our hope that this guide will serve as a valuable resource for scientists and researchers, enabling them to harness the full potential of this versatile molecule in their own research endeavors.

References

- 1. This compound | C7H8O3 | CID 343117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4R)-4-(Acetyloxy)-2-cyclopenten-1-one | C7H8O3 | CID 9877391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4S)-4-Acetoxy-2-cyclopenten-1-one | C7H8O3 | CID 9920405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1r)‐4‐oxocyclopent‐2‐en‐1‐yl acetate(59995-48-1) 1H NMR [m.chemicalbook.com]

- 5. (1r)‐4‐oxocyclopent‐2‐en‐1‐yl acetate | 59995-48-1 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Stability of 4-Oxocyclopent-2-en-1-yl Acetate Under Acidic Conditions: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 4-Oxocyclopent-2-en-1-yl acetate under acidic conditions. This molecule possesses two key functional groups susceptible to acid-catalyzed reactions: a cyclic α,β-unsaturated ketone (enone) and an allylic acetate ester. Understanding the interplay of these functionalities is critical for researchers, scientists, and drug development professionals in predicting degradation pathways, developing stable formulations, and establishing robust analytical methods. This guide will delve into the mechanistic underpinnings of potential degradation reactions, provide field-proven insights for conducting stability studies, and outline detailed experimental protocols for monitoring the stability of this compound and its potential degradants.

Introduction: The Chemical Landscape of a Bifunctional Molecule

This compound is a versatile synthetic intermediate, incorporating both electrophilic and nucleophilic centers. Its stability is a crucial parameter in its synthesis, purification, storage, and application, particularly in the context of pharmaceutical development where acidic environments are frequently encountered. The molecule's reactivity is primarily governed by the enone system and the allylic acetate.

The enone moiety is susceptible to a range of acid-catalyzed reactions, including protonation of the carbonyl oxygen, which can activate the α-carbon for nucleophilic attack or facilitate tautomerization to an enol.[1][2] The allylic acetate is prone to acid-catalyzed hydrolysis, a well-studied reaction that proceeds through protonation of the ester oxygen, followed by nucleophilic attack of water.[3][4][5] The proximity and electronic interplay of these two functional groups can lead to complex degradation profiles.

This guide will systematically explore the anticipated degradation pathways, provide a framework for conducting forced degradation studies, and detail the analytical techniques necessary for the separation and identification of potential degradation products.

Predicted Degradation Pathways under Acidic Conditions

The acidic degradation of this compound is predicted to proceed through two primary, potentially competing, pathways: hydrolysis of the acetate ester and reactions involving the enone system.

Pathway A: Acid-Catalyzed Hydrolysis of the Allylic Acetate

The most direct degradation pathway under aqueous acidic conditions is the hydrolysis of the acetate ester to yield 4-hydroxycyclopent-2-en-1-one and acetic acid.[5] This reaction is reversible, but in the presence of a large excess of water, the equilibrium will favor the hydrolysis products.[3]

The mechanism, an example of an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) reaction, involves the following steps:[4]

-

Protonation of the Carbonyl Oxygen: The acid catalyst (H3O+) protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.[3]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

-

Elimination of the Leaving Group: The protonated alcohol (in this case, the cyclopentenol moiety) is eliminated as a leaving group, and the carbonyl group is reformed.

-

Deprotonation: The protonated carboxylic acid (acetic acid) is deprotonated by water to regenerate the acid catalyst.

Caption: Acid-catalyzed hydrolysis of the acetate ester.

Pathway B: Reactions of the Enone System

The α,β-unsaturated ketone system can undergo several acid-catalyzed reactions, which may occur concurrently with or subsequent to ester hydrolysis.

-

Enolization: Acid can catalyze the tautomerization of the ketone to its enol form. This process can lead to racemization if the α-carbon is chiral.[1]

-

Michael Addition: While more common under basic conditions, in the presence of certain nucleophiles, acid catalysis can facilitate the conjugate addition to the β-carbon of the enone.

-

Polymerization/Condensation: Under strongly acidic conditions and elevated temperatures, enones can be susceptible to polymerization or self-condensation reactions, leading to the formation of higher molecular weight impurities.

Caption: Potential acid-catalyzed reactions of the enone moiety.

Experimental Design for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][6] A well-designed study for this compound under acidic conditions should be systematic and well-documented.

Stress Conditions

The selection of appropriate stress conditions is crucial for generating relevant degradation products without causing complete decomposition of the molecule.[6]

| Parameter | Recommended Conditions | Justification |

| Acid | 0.1 M HCl, 0.01 M HCl | Hydrochloric acid is a common and simple strong acid. Using different concentrations can help control the rate of degradation. |

| Solvent | Acetonitrile/Water (50:50), Methanol/Water (50:50) | A co-solvent is often necessary to ensure the solubility of the parent compound. |

| Temperature | Room Temperature (25°C), 40°C, 60°C | Elevated temperatures can accelerate degradation, but should be used judiciously to avoid unrealistic degradation pathways.[7] |

| Time Points | 0, 2, 4, 8, 24, 48 hours | A range of time points is necessary to understand the kinetics of the degradation. |

Experimental Protocol: Acidic Degradation

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic co-solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Stress Sample Preparation:

-

For each condition, transfer a known volume of the stock solution into a vial.

-

Add the appropriate volume of the acidic solution (e.g., 0.1 M HCl) and water to achieve the desired final concentration of the drug and the acid in the chosen solvent mixture.

-

Prepare a control sample with the drug in the solvent mixture without the acid.

-

-

Incubation: Place the vials at the specified temperatures for the designated time points.

-

Sampling and Quenching:

-

At each time point, withdraw an aliquot of the sample.

-

Neutralize the sample by adding a stoichiometric amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

-

Dilute the quenched sample with the mobile phase to a suitable concentration for analysis.

-

-

Analysis: Analyze the samples immediately using a validated stability-indicating analytical method.

Caption: Workflow for the acidic forced degradation study.

Stability-Indicating Analytical Method Development

A stability-indicating analytical method is one that can accurately and selectively quantify the parent drug in the presence of its degradation products, excipients, and other potential impurities. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for this purpose.[1][8]

Proposed HPLC-MS Method

| Parameter | Suggested Conditions |

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5% to 95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm (for the enone chromophore) and MS |

| MS Detector | Electrospray Ionization (ESI) in positive mode |

| MS Scan Range | m/z 50-500 |

Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the parent drug from all degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Characterization of Degradation Products

Mass spectrometry is an indispensable tool for the structural elucidation of unknown degradation products. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the peaks observed in the chromatogram, the identities of the degradants can be proposed.

Predicted Degradation Products and their Expected m/z:

| Compound | Structure | Molecular Weight | Expected [M+H]+ |

| This compound | C7H8O3 | 140.14 | 141.05 |

| 4-Hydroxycyclopent-2-en-1-one | C5H6O2 | 98.10 | 99.04 |

Further structural confirmation can be achieved by isolating the degradation products using preparative HPLC and analyzing them by Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Conclusion and Future Perspectives

The stability of this compound under acidic conditions is a critical consideration for its use in research and development. This guide has outlined the primary degradation pathways, a robust experimental approach for forced degradation studies, and a suitable analytical methodology for monitoring stability. The principal anticipated degradation product is 4-hydroxycyclopent-2-en-1-one, formed via acid-catalyzed hydrolysis of the allylic acetate. Reactions involving the enone moiety may also contribute to the overall degradation profile, particularly under more forcing conditions.

Future work should focus on executing the proposed studies to generate empirical data on the degradation kinetics and to definitively identify all significant degradation products. This will enable the development of strategies to mitigate degradation and ensure the quality and reliability of materials containing this versatile chemical entity.

References

- 1. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Separation of Cyclopentanone, 2-butylidene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

solubility of 4-Oxocyclopent-2-en-1-yl acetate in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Oxocyclopent-2-en-1-yl acetate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes theoretical principles to predict its behavior in a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for researchers and drug development professionals to determine both kinetic and thermodynamic solubility with high fidelity. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that experimental choices are well-informed and the resulting data is robust and reliable.

Introduction: The Synthetic Importance and Physicochemical Profile of this compound

This compound (C₇H₈O₃, Molar Mass: 140.14 g/mol ) is a bifunctional molecule of significant interest in organic synthesis, particularly in the construction of complex natural products and pharmaceutical agents.[1][2] Its utility stems from the presence of a reactive α,β-unsaturated ketone and an ester functional group, which allow for a variety of chemical transformations. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization and chromatography), and formulating stable solutions.

Key Molecular Features:

-

Ester Group (-OC(O)CH₃): This group is polar and can act as a hydrogen bond acceptor. Esters of low molecular weight generally exhibit some solubility in polar solvents.[3][4][5][6]

-

α,β-Unsaturated Ketone: The carbonyl group (C=O) is polar and a hydrogen bond acceptor, contributing to solubility in polar solvents. Small ketones are often soluble in a wide range of organic solvents.[7][8][9]

-

Cyclopentene Ring: A five-membered hydrocarbon ring that imparts a degree of non-polar character to the molecule.

-

Overall Polarity: The combination of the polar ester and ketone functionalities with the less polar cyclopentene ring suggests that this compound is a moderately polar molecule. It lacks hydrogen bond donor capabilities but has three hydrogen bond acceptor sites (the two oxygen atoms of the ester and the ketone oxygen).[1]

This structural makeup dictates its interaction with various solvents, a principle often summarized by the adage "like dissolves like."[10]

Theoretical Framework and Predicted Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

The Role of Polarity and Hydrogen Bonding

The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents have molecules with a significant dipole moment and will more readily dissolve polar solutes. Non-polar solvents, characterized by weak van der Waals forces, are better at dissolving non-polar solutes.

This compound, with its ester and ketone groups, is expected to be soluble in polar aprotic solvents and moderately soluble in polar protic solvents. Its solubility in non-polar solvents is likely to be limited due to the presence of these polar functional groups.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. While this compound cannot donate a hydrogen bond, its oxygen atoms can act as hydrogen bond acceptors. This interaction should facilitate solubility, although the non-polar hydrocarbon backbone may limit high miscibility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran): These solvents have significant dipole moments but do not have hydrogen atoms bonded to highly electronegative atoms. They are excellent solvents for moderately polar compounds like the one , as they can engage in dipole-dipole interactions. Given that ethyl acetate and acetone share functional group similarities (ester and ketone, respectively), they are predicted to be very good solvents.[11]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The polar nature of this compound will likely lead to poor solubility in these solvents, as the solute-solvent interactions would be too weak to overcome the solute's own dipole-dipole interactions.

Predicted Solubility Profile

Based on the structural analysis and the principles of intermolecular forces, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | Hydrogen bond acceptor capability of the solute. |

| Ethanol | Soluble | Similar to methanol, but slightly less polar. | |

| Isopropanol | Moderately Soluble | Increased non-polar character of the solvent. | |

| Polar Aprotic | Acetone | Very Soluble | "Like dissolves like" (ketone-ketone interaction). |

| Ethyl Acetate | Very Soluble | "Like dissolves like" (ester-ester interaction). | |

| Acetonitrile | Soluble | Strong dipole moment of the solvent. | |

| Tetrahydrofuran (THF) | Soluble | Good general-purpose polar aprotic solvent. | |

| Dichloromethane (DCM) | Soluble | Capable of dissolving moderately polar compounds. | |

| Dimethylformamide (DMF) | Very Soluble | Highly polar aprotic solvent. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent. | |

| Non-Polar | Hexane | Insoluble / Sparingly Soluble | Mismatch in polarity. |

| Toluene | Sparingly Soluble | Aromatic ring allows for some interaction, but polarity mismatch is significant. | |

| Diethyl Ether | Moderately Soluble | Less polar than THF but can still solvate the polar groups. |

Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical data, a robust experimental protocol is necessary. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[12][13][14] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Experimental Workflow: Shake-Flask Method

The following diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., acetonitrile).

-

From the stock solution, prepare a series of standard solutions of decreasing concentration through serial dilution. These will be used to create a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of glass vials (in triplicate for each solvent). An amount that is visually in excess after equilibration is sufficient.

-

Accurately pipette a known volume (e.g., 2 mL) of the test solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand at the same constant temperature for a short period to allow for sedimentation of the excess solid.

-

To separate the solid from the saturated solution, either centrifuge the vials or filter the supernatant through a 0.22 µm syringe filter. Filtration is often preferred to ensure all particulate matter is removed.

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant.

-

Dilute the supernatant with the solvent used for the calibration curve to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for this compound.

-

The λ_max should be determined beforehand by scanning a dilute solution of the compound across a range of UV wavelengths.

-

Data Analysis and Interpretation

-

Calibration Curve:

-

Measure the absorbance of each standard solution.

-

Plot absorbance versus concentration to generate a calibration curve.

-

Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

-

Solubility Calculation:

-

Using the absorbance of the diluted sample and the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the thermodynamic solubility of this compound in the test solvent at the specified temperature.

-

The following diagram illustrates the logical flow of data analysis.

Caption: Data Analysis Workflow for Solubility Determination.

Conclusion and Field-Proven Insights

While specific published data on the solubility of this compound is scarce, a thorough understanding of its molecular structure allows for reliable predictions of its behavior in various organic solvents. It is anticipated to be highly soluble in polar aprotic solvents like acetone, ethyl acetate, and DMF, and moderately to highly soluble in polar protic solvents such as methanol and ethanol. Its solubility in non-polar solvents is expected to be poor.

For researchers and drug development professionals, these predictions serve as a valuable starting point for experimental design. However, it is crucial to validate these predictions through rigorous experimental determination. The provided shake-flask protocol is a self-validating system when performed with appropriate controls, such as ensuring equilibrium is reached and using a validated analytical method for quantification. By combining theoretical prediction with empirical verification, scientists can confidently handle this compound in their synthetic and formulation endeavors, ensuring efficiency and reproducibility in their work.

References

- 1. This compound | C7H8O3 | CID 343117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4R)-4-(Acetyloxy)-2-cyclopenten-1-one | C7H8O3 | CID 9877391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. youtube.com [youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

Retrosynthetic Analysis of 4-Oxocyclopent-2-en-1-yl acetate: A Technical Guide

This guide provides an in-depth technical exploration of the retrosynthetic analysis of 4-Oxocyclopent-2-en-1-yl acetate, a valuable building block in organic synthesis. The cyclopentenone core is a prevalent motif in numerous biologically active natural products, including prostaglandins and jasmone.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the logical disassembly of the target molecule to identify viable synthetic pathways and starting materials.

Introduction to the Target Molecule

This compound presents a bifunctional cyclopentenoid structure. Its synthesis is of considerable interest due to the versatile reactivity of the enone system for conjugate additions and the potential for stereochemical control at the acetate-bearing carbon.[3] A thorough retrosynthetic analysis is paramount for designing efficient and elegant synthetic routes.

Primary Retrosynthetic Disconnections

The initial step in a retrosynthetic analysis involves identifying the most logical bond cleavages or functional group interconversions (FGIs) that simplify the target molecule. For this compound, two primary disconnections are immediately apparent:

-

C-O Bond of the Acetate: This leads back to the corresponding alcohol, 4-hydroxycyclopent-2-enone. This is a straightforward FGI, as the acetylation of an alcohol is a high-yielding and reliable transformation.

-

The Cyclopentenone Ring: Cleavage of the five-membered ring itself can lead to various acyclic precursors. Several named reactions are particularly relevant for the construction of cyclopentenones, including the Nazarov cyclization and the Piancatelli rearrangement.[1][4]

The overall retrosynthetic strategy can be visualized as follows:

Caption: Primary retrosynthetic pathways for this compound.

Pathway I: The Piancatelli Rearrangement Approach

A highly effective strategy for the synthesis of 4-hydroxycyclopentenone derivatives involves the Piancatelli rearrangement.[4][5] This acid-catalyzed reaction transforms 2-furylcarbinols into the desired cyclopentenone core.[4]

Retrosynthetic Breakdown via Piancatelli Rearrangement

Disconnecting the 4-hydroxycyclopent-2-enone intermediate through the lens of the Piancatelli rearrangement leads directly to a 2-furylcarbinol precursor.

Caption: Retrosynthetic disconnection leading to a 2-furylcarbinol precursor.

Forward Synthesis and Mechanistic Considerations

The forward synthesis involves treating a 2-furylcarbinol with an acid catalyst in an aqueous medium. The proposed mechanism proceeds through the following key steps:[6]

-

Protonation and Dehydration: The acid catalyst protonates the hydroxyl group of the carbinol, which then leaves as a water molecule to form a stabilized carbocation.

-

Nucleophilic Attack: A water molecule attacks the furan ring, leading to a hydroxylated intermediate.

-

Ring Opening and Electrocyclization: The furan ring opens, and a subsequent 4π electrocyclization forms the five-membered ring.

-

Tautomerization: The final product, 4-hydroxycyclopent-2-enone, is formed after tautomerization.

The reaction is known for its high degree of stereochemical control, typically yielding the trans isomer.[6]

Experimental Protocol: Synthesis of 4-Hydroxycyclopent-2-enone from Furfuryl Alcohol

This protocol is adapted from methodologies described in the literature for the acid-catalyzed rearrangement of furfuryl alcohol.[7]

Materials:

-

Furfuryl alcohol

-

Dilute aqueous acid (e.g., 0.1 M HCl) or a Lewis acid catalyst

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve furfuryl alcohol in water.

-

Add the acid catalyst and heat the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 4-hydroxycyclopent-2-enone.

Pathway II: The Nazarov Cyclization Approach

The Nazarov cyclization is a powerful ring-forming reaction that constructs cyclopentenones from divinyl ketones.[1][8] This pericyclic reaction is typically promoted by a Lewis acid or a protic acid.[8][9]

Retrosynthetic Breakdown via Nazarov Cyclization

Applying the Nazarov cyclization disconnection to the cyclopentenone core of the intermediate suggests a divinyl ketone as the acyclic precursor.

Caption: Nazarov cyclization disconnection to a divinyl ketone precursor.

Forward Synthesis and Mechanistic Insights

The forward synthesis involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. The mechanism is as follows:[1][10]

-

Activation: The Lewis or Brønsted acid coordinates to the carbonyl oxygen, activating the substrate.

-

Cation Formation: This activation facilitates the formation of a pentadienyl cation.

-

Electrocyclization: The pentadienyl cation undergoes a conrotatory 4π electrocyclization, as predicted by the Woodward-Hoffmann rules, to form an oxyallyl cation.[9]

-

Elimination and Tautomerization: A proton is eliminated, and subsequent tautomerization of the enol yields the cyclopentenone product.[10]

Modern variations of the Nazarov cyclization have been developed to improve efficiency and stereoselectivity, including silicon-directed and organocatalytic asymmetric versions.[8][9]

Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization

The following is a general protocol for a Lewis acid-catalyzed Nazarov cyclization to form a cyclopentenone.[9][10]

Materials:

-

Divinyl ketone substrate

-

Anhydrous dichloromethane (DCM)

-

Lewis acid (e.g., SnCl₄, FeCl₃, or BF₃·OEt₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the divinyl ketone in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Final Step: Acetylation

The final transformation to obtain this compound is the acetylation of 4-hydroxycyclopent-2-enone. This is a standard procedure in organic synthesis.

Experimental Protocol: Acetylation of 4-Hydroxycyclopent-2-enone

This protocol is based on standard acetylation procedures.[11]

Materials:

-

4-Hydroxycyclopent-2-enone

-

Acetic anhydride or acetyl chloride

-

A base (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-hydroxycyclopent-2-enone in the anhydrous solvent under an inert atmosphere.

-

Add the base, followed by the slow addition of acetic anhydride or acetyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with water or a saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-